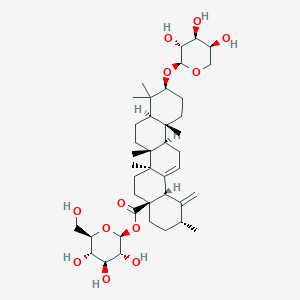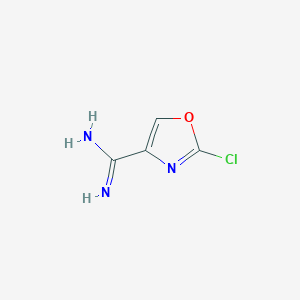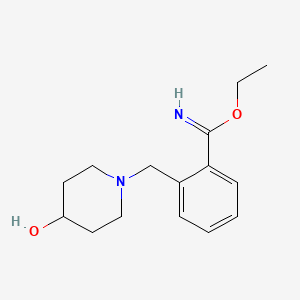
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is a complex organic compound that features a piperidine ring, a benzimidazole core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of 4-hydroxy-piperidine, which is then reacted with benzimidazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols .
Scientific Research Applications
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzimidazole core.
Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents on the piperidine ring.
Ethyl esters of benzimidazole: Compounds with similar ester functional groups but different ring structures.
Uniqueness
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is unique due to its combination of a piperidine ring, benzimidazole core, and ester functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
887578-10-1 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(16)14-6-4-3-5-12(14)11-17-9-7-13(18)8-10-17/h3-6,13,16,18H,2,7-11H2,1H3 |
InChI Key |
ISIMSJFXOPZCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1CN2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
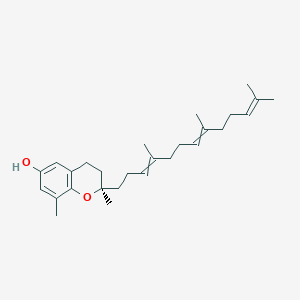
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
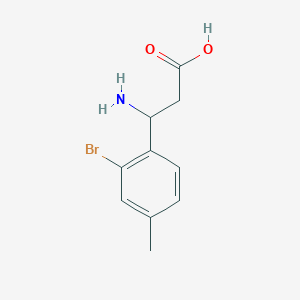
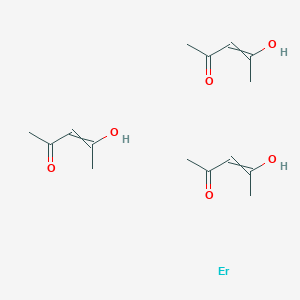

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
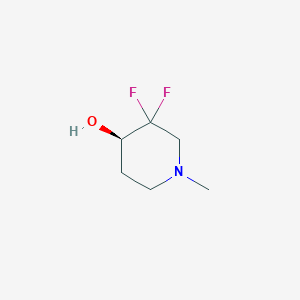
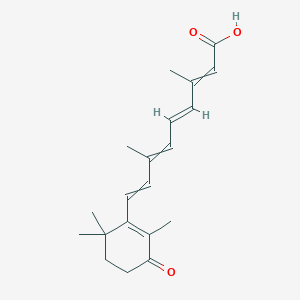

![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
